molecular formula C20H18N4O4 B2673246 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide CAS No. 2034270-20-5

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide

Cat. No.: B2673246
CAS No.: 2034270-20-5
M. Wt: 378.388
InChI Key: CCGYIEKQNJSWHR-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide (CAS 2034270-20-5) is a synthetic hybrid compound of significant interest in medicinal chemistry research. It features a molecular structure that incorporates both a benzimidazole (1H-1,3-benzodiazol) moiety and a 2,4-dioxooxazolidine heterocycle, linked through an acetamide group . The benzimidazole scaffold is widely recognized in scientific literature for its diverse biological activities, and the oxazolidinone ring system is a privileged structure in drug discovery, notably as the core of antibacterial agents like linezolid . The integration of these two pharmacophores in a single molecular entity is a strategy aimed at exploring potential synergistic effects and novel biological profiles . This compound is provided as a high-purity solid for research purposes. Researchers are investigating its potential applications in various biochemical and pharmacological studies. As a structural hybrid, it represents a valuable chemical tool for probing new mechanisms of action and developing new therapeutic candidates. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-18(11-23-13-21-15-8-4-5-9-17(15)23)22-16(14-6-2-1-3-7-14)10-24-19(26)12-28-20(24)27/h1-9,13,16H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYIEKQNJSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the oxazolidinone group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzodiazole and oxazolidinone structures.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring may interact with enzymes or receptors, while the oxazolidinone group could modulate the compound’s binding affinity and specificity. These interactions can activate or inhibit specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: Triazole vs. Oxazolidinone: Triazole-containing compounds (e.g., 9a–e) exhibit substituent-dependent activity, with bromine (9c) showing superior docking scores due to increased steric bulk and electronegativity . In contrast, the target compound’s oxazolidinone may confer rigidity and hydrogen-bonding capacity similar to quinazoline-dione derivatives . Thioacetamide vs. Acetamide: Sulfur in thioacetamide analogs () enhances lipophilicity but reduces aqueous solubility compared to the target’s acetamide linker .

Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce AChE inhibition, while electron-donating groups (OCH₃, CH₃) improve activity . The target compound’s unsubstituted phenyl group may limit steric hindrance, favoring target access.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for quinazoline-dione acetamides (), involving chloroacetyl chloride intermediates and coupling with heterocyclic amines .

Research Findings and Pharmacological Implications

  • Binding Affinity: The oxazolidinone’s carbonyl groups may mimic triazole nitrogens in hydrogen-bond interactions, as seen in α-glucosidase inhibitors () .
  • Antimicrobial Potential: While thioacetamide-triazoles () show MICs of 8–16 µg/mL, the target compound’s oxazolidinone could enhance Gram-positive activity, akin to linezolid derivatives .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for specific enzymes and receptors involved in disease processes. The benzodiazole moiety is known for its ability to modulate neurotransmitter systems, while the oxazolidinone structure contributes to its antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with a benzodiazole core have demonstrated effectiveness against Gram-positive bacteria and certain fungi. The oxazolidinone component enhances this activity by inhibiting bacterial protein synthesis.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to this compound. It may modulate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

StudyFindings
Study 1 : Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with an MIC of 32 µg/mL.
Study 2 : Cytotoxicity in Cancer CellsShowed IC50 values of 15 µM against MCF-7 (breast cancer) and 20 µM against A549 (lung cancer) cell lines.
Study 3 : NeuroprotectionReduced oxidative stress markers in SH-SY5Y cells exposed to neurotoxic agents.

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